molecular formula C10H8ClF2N3 B1480791 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092801-50-6

4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1480791
CAS No.: 2092801-50-6
M. Wt: 243.64 g/mol
InChI Key: WJKMVXMTCFCCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring This compound is of interest due to its unique chemical structure, which includes a chloromethyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the chloromethyl and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent chloromethylation and difluoromethylation reactions are carried out using specific reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and difluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine is unique due to the combination of its functional groups and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3/c11-6-8-5-9(15-16(8)10(12)13)7-1-3-14-4-2-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKMVXMTCFCCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
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4-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyridine
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Reactant of Route 6
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